molecular formula C15H21BClNO6 B12785580 Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Cat. No.: B12785580
M. Wt: 357.6 g/mol
InChI Key: PMMJLPQUIMMUAO-UHFFFAOYSA-N
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Description

This compound is a boronic acid ester derivative featuring a benzo[c][1,2]oxaborole core, a heterocyclic structure known for its stability and utility in medicinal chemistry. The molecule is substituted at the 4-position with a chlorine atom and at the 7-position with a 2-hydroxyethoxy group. The tert-butyl carbamate moiety serves as a protective group for an amine, a common strategy in organic synthesis to enhance solubility or prevent undesired reactivity during multi-step syntheses . Its structural complexity and functional group diversity make it a valuable intermediate for pharmaceuticals, particularly in the development of protease inhibitors or antimicrobial agents.

Properties

Molecular Formula

C15H21BClNO6

Molecular Weight

357.6 g/mol

IUPAC Name

tert-butyl N-[[4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate

InChI

InChI=1S/C15H21BClNO6/c1-15(2,3)23-14(20)18-8-11-12-9(17)4-5-10(22-7-6-19)13(12)16(21)24-11/h4-5,11,19,21H,6-8H2,1-3H3,(H,18,20)

InChI Key

PMMJLPQUIMMUAO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CNC(=O)OC(C)(C)C)Cl)OCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Oxaborole Ring: The oxaborole ring can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate diol under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyethoxy Group: This step involves an etherification reaction, where the hydroxyethoxy group is introduced using an appropriate alkylating agent.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to reduce the oxaborole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or reduced oxaborole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The boron-containing oxaborole ring can act as a catalyst in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can inhibit certain enzymes due to its boron-containing structure, which can form reversible covalent bonds with enzyme active sites.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anti-inflammatory: Possible applications in treating inflammatory diseases.

Industry

    Material Science: Used in the development of new materials with unique properties due to its complex structure.

Mechanism of Action

The mechanism of action of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with biological molecules. The boron atom in the oxaborole ring can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to enzyme inhibition or modulation of protein function. This interaction can affect various molecular pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and synthetic differences between the target compound and related analogs:

Compound 4-Position Substituent 7-Position Substituent Key Synthetic Features References
Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate Chlorine (Cl) 2-Hydroxyethoxy Likely synthesized via halogenation (e.g., Cl introduction) and etherification steps. Target
Tert-butyl (S)-((4-bromo-7-ethoxy-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate Bromine (Br) Ethoxy Bromination using N-bromosuccinimide (NBS) under radical conditions; purified via prep HPLC.
Racemic tert-butyl ((7-ethoxy-4-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate Fluorine (F) Ethoxy Chiral resolution via HPLC using a ChiralCel OZ-H column.

Key Observations:

Substituent Effects on Reactivity and Properties: Halogen (4-position): Chlorine (Cl) provides intermediate electronegativity and steric bulk compared to bromine (Br) and fluorine (F). Bromine’s larger atomic radius may enhance radical reactivity (e.g., in NBS-mediated bromination) , while fluorine’s small size and high electronegativity can improve metabolic stability in drug candidates . Ethoxy groups, as seen in analogs, are more lipophilic, which may influence membrane permeability .

Synthetic Methodologies :

  • Halogenation strategies vary: Bromine is introduced via radical initiators (e.g., 2,2'-azobis(2-methylpropionitrile)), while chlorine may require electrophilic substitution or directed metalation .
  • Chiral resolution techniques (e.g., chiral HPLC) are critical for isolating enantiomerically pure forms, as demonstrated in fluorine-containing analogs .

Physicochemical and Functional Comparisons

The table below summarizes inferred properties based on structural analogs:

Property Target Compound 4-Bromo-7-ethoxy Analog 4-Fluoro-7-ethoxy Analog
Molecular Weight ~355 g/mol (estimated) ~400 g/mol ~339 g/mol
Solubility Moderate (due to 2-hydroxyethoxy) Low (ethoxy group dominates) Low
logP (Predicted) ~1.5–2.0 ~2.5–3.0 ~2.0–2.5
Stability Stable under inert conditions; hydrolyzes in acid Sensitive to light (Br substituent) High thermal stability (F substituent)

Functional Implications:

  • Bioactivity : The benzo[c][1,2]oxaborole core is associated with protease inhibition (e.g., boronic acid-based drugs like bortezomib). The chlorine substituent may enhance target binding via hydrophobic interactions, while the 2-hydroxyethoxy group could improve pharmacokinetics .

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